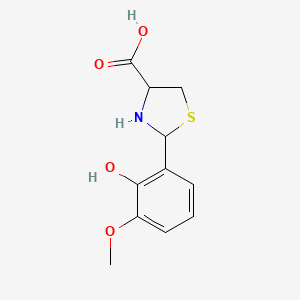

2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-8-4-2-3-6(9(8)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONSFKQBHNZYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenyl precursor. One common method includes the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring[_{{{CITATION{{{_1{Crystal Structure of 2-[2-hydroxy-3-methoxyphenyl]-3-2-hydroxy-3 .... The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of an acid like hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and reactors can help maintain consistent reaction conditions and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Reduction: Production of alcohols or other reduced forms of the carboxylic acid.

Substitution: Introduction of various functional groups into the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that this compound exhibits strong antioxidant properties. It has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. This makes it a candidate for developing treatments for inflammatory diseases like arthritis .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents .

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiazolidine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in vitro, highlighting its therapeutic potential .

Agricultural Science Applications

- Plant Growth Regulation : Preliminary studies suggest that this compound may act as a growth regulator in plants, promoting root development and enhancing stress resistance .

- Pesticide Development : Its antimicrobial properties have led to investigations into its use as a natural pesticide or fungicide, providing an eco-friendly alternative to synthetic chemicals .

Data Table: Effects on Plant Growth

| Treatment | Concentration | Effect on Root Length (cm) | Notes |

|---|---|---|---|

| Control | N/A | 5 | Baseline |

| Compound A | 10 mg/L | 7 | Significant increase |

| Compound A | 20 mg/L | 9 | Optimal concentration |

Materials Science Applications

- Polymer Synthesis : The compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and flexibility .

- Nanotechnology : Research is ongoing into using this compound in the fabrication of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery .

Case Study: Polymer Development

A recent study explored the use of this compound in creating biodegradable polymers. The resulting materials exhibited superior degradation rates compared to traditional plastics, indicating potential applications in sustainable packaging solutions .

Mechanism of Action

The mechanism by which 2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiazolidine ring can also participate in coordination chemistry, binding to metal ions and affecting their reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Effects

2-(4-Hydroxy-3-methoxyphenyl) Derivative (CAS: 72678-95-6)

- Structural Difference : The hydroxyl and methoxy groups are positioned at 4- and 3-positions, respectively, on the phenyl ring.

2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (Compound 2, )

- Structural Difference : Lacks the hydroxyl group; only a methoxy substituent at the 2-position.

- Functional Impact : Absence of the hydroxyl group reduces hydrogen-bonding capacity, which correlates with lower antioxidant activity compared to hydroxy-substituted analogs (e.g., Compound 1 in showed higher tyrosinase inhibition due to -OH interactions) .

2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (Compound 4, )

- Structural Difference : Methoxy group at the para position.

Functional Group Modifications

Nitro-Substituted Derivatives (Compound 10, & 11)

- Example : 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid.

- Impact: The electron-withdrawing nitro (-NO₂) group enhances antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a zone of inhibition comparable to ciprofloxacin. This contrasts with the target compound, where -OH/-OCH₃ groups favor antioxidant over antimicrobial applications .

Pyridyl-Substituted Derivatives (HPPTCA, & 12)

- Example: 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid.

- Impact: The pyridyl ring and phosphonooxymethyl group confer metabolic stability, enabling detection in human plasma. Unlike the target compound, HPPTCA is a non-enzymatic adduct of cysteine and pyridoxal 5′-phosphate (PLP), highlighting its role in vitamin B6 metabolism .

Stereochemical and Conformational Variants

(4S)-2-(3-Hydroxyphenyl) Derivative ()

- Structural Difference : Single meta-hydroxyl substituent and stereospecific configuration at C4.

Table 1: Comparative Analysis of Thiazolidine-4-carboxylic Acid Derivatives

Mechanistic Insights

- Ortho-Substitution : The 2-hydroxy-3-methoxy configuration in the target compound enhances hydrogen-bonding interactions with enzymes like tyrosinase, explaining its superior antioxidant activity compared to para-substituted analogs .

- Electron-Withdrawing Groups : Nitro-substituted derivatives exhibit enhanced antimicrobial effects due to increased electrophilicity, which disrupts bacterial cell membranes .

- Metabolic Stability : Bulky substituents (e.g., pyridyl in HPPTCA) improve plasma retention, whereas smaller groups (e.g., methoxy) may increase susceptibility to hepatic clearance .

Biological Activity

2-(2-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4S)-2-(2-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is a thiazolidine derivative with a variety of biological activities. This compound has garnered attention for its potential therapeutic applications and its effects on cellular processes. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and toxicological effects.

- Molecular Formula : C11H13NO4S

- Molecular Weight : 255.29 g/mol

- CAS Number : 1265908-02-8

Antioxidant Activity

Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit significant antioxidant properties. These compounds help in reducing oxidative stress by scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms. For instance, one study demonstrated that related thiazolidine compounds significantly reduced ROS levels in trophozoite cultures, suggesting a protective role against oxidative damage .

Antiproliferative Effects

Thiazolidine derivatives have shown promising antiproliferative effects against various cancer cell lines. In particular, studies have reported that these compounds can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Developmental Toxicity

Research utilizing zebrafish embryos has revealed that exposure to this compound can lead to developmental defects. Observed abnormalities include pericardial edema, bent spine, and tail malformations at certain concentrations. The median lethal concentration (LC50) values were determined to be around 1.106 mM for 48 hours and 0.804 mM for 96 hours . This highlights the need for caution when considering therapeutic applications of this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl and methoxy groups in the structure enhances its ability to donate electrons and neutralize free radicals.

- Cell Cycle Regulation : The compound may influence cell cycle checkpoints through the modulation of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

- Apoptosis Induction : It has been suggested that this compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Study on Zebrafish Embryos

A study conducted on zebrafish embryos exposed to varying concentrations of this compound demonstrated significant developmental toxicity. The research noted a concentration-dependent increase in mortality and developmental defects such as yolk sac edema and spinal deformities .

| Concentration (mM) | Mortality Rate (%) | Developmental Defects Observed |

|---|---|---|

| 0.1 | 10 | None |

| 0.2 | 20 | Mild edema |

| 0.4 | 50 | Severe defects |

Antiproliferative Activity Study

In vitro studies have shown that thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and oxidative stress modulation .

Q & A

Q. Key Methodological Considerations :

- Use chiral HPLC or circular dichroism (CD) to confirm stereochemical purity.

- Optimize reaction time to minimize side products (e.g., over-oxidation of the thiol group).

How can spectroscopic techniques confirm structural integrity and cis/trans isomerism in this compound?

Basic Research Question

FT-IR : Characteristic peaks include:

- N–H stretching (~3300 cm⁻¹) and bending (~1580 cm⁻¹), confirming thiazolidine ring formation .

- C=O stretching (~1700 cm⁻¹) from the carboxylic acid group.

NMR : - ¹H NMR : Methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.

- ¹³C NMR : Carbonyl carbons (~δ 175 ppm) and thiazolidine ring carbons (δ 30–60 ppm) validate connectivity.

Cis/Trans Differentiation : - NOESY NMR can identify spatial proximity between protons on C2 and C4 of the thiazolidine ring .

What methodological considerations are critical when designing in vivo studies to evaluate pharmacological activity?

Advanced Research Question

- Dose Selection : Use preliminary in vitro IC₅₀ values (e.g., antimicrobial assays) to establish a dose range. For example, derivatives like 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid showed efficacy at 25–50 mg/kg in rodent models .

- Control Groups : Include vehicle controls, positive controls (e.g., ciprofloxacin for antimicrobial studies), and sham-treated groups.

- Endpoint Validation : Measure biomarkers (e.g., inflammatory cytokines for immunomodulatory studies) alongside behavioral or physiological outcomes .

Q. Example In Vivo Design :

| Group | Treatment | Dose | n | Endpoints |

|---|---|---|---|---|

| 1 | Control (vehicle) | - | 16 | Baseline biomarkers |

| 2 | Test compound | 25 mg/kg | 16 | Bacterial load, cytokine levels |

| 3 | Positive control | Ciprofloxacin 10 mg/kg | 16 | Comparative efficacy |

How can discrepancies in antimicrobial efficacy data between substituted derivatives be systematically analyzed?

Advanced Research Question

Structure-Activity Relationship (SAR) Analysis :

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-) show superior activity against MRSA compared to methoxy or hydroxy substitutions due to enhanced electrophilicity .

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl) may hinder membrane penetration, reducing efficacy.

Q. Data Contradiction Resolution :

| Compound | Substituent | B. subtilis MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

|---|---|---|---|

| 10 | 4-NO₂ | 1.25 | 2.5 |

| 5 | 4-Cl | 5.0 | 10.0 |

- Use molecular docking to correlate substituent effects with target binding (e.g., penicillin-binding proteins).

What advanced analytical techniques are required to quantify this compound in biological matrices?

Advanced Research Question

GC-MS with Derivatization :

Q. LC-MS/MS Alternative :

- Avoids thermal decomposition risks (e.g., aldehyde formation during GC-MS analysis, as seen in thiazolidine derivatives during distillation ).

How does the compound’s stability under varying conditions (e.g., temperature, pH) impact experimental reproducibility?

Advanced Research Question

- Thermal Stability : Degrades above 240°C (flash point), requiring low-temperature storage .

- pH Sensitivity : Thiazolidine rings may hydrolyze in strongly acidic/basic conditions, releasing cysteine and aldehyde precursors. Monitor via stability-indicating HPLC methods .

What non-enzymatic condensation pathways are relevant to this compound’s formation in biological systems?

Advanced Research Question

- In Vivo Formation : Cysteine reacts with endogenous aldehydes (e.g., pyridoxal 5′-phosphate) to form thiazolidine derivatives, as demonstrated in human plasma .

- Implications : Endogenous adducts may interfere with pharmacokinetic studies; use isotopically labeled internal standards for accurate quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.